Germanium(II) selenide - 12065-10-0

Germanium(II) selenide

Catalog Number: EVT-1186481
CAS Number: 12065-10-0
Molecular Formula: GeSe
Molecular Weight: 151.6 g/mol
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Product Introduction

Description
Germanium(II) selenide is a crystalline solid used as a semiconductor and in photo optic applications . It is a new 2D semiconductor material with excellent optoelectronic properties . It has a linear formula of GeSe and a molecular weight of 151.60 .

Synthesis Analysis

Germanium(II) selenide can be synthesized by reacting stoichiometric amounts of germanium and selenium . A one-pot solution-based synthesis of single-crystalline GeSe nanosheets has also been developed .

Molecular Structure Analysis

GeSe is a new 2D semiconductor material . It has been shown to have stereochemically active Ge 4s lone pairs that are responsible for the distorted structure and the relatively high position of the valence band maximum with respect to the vacuum level .

Chemical Reactions Analysis

Germanium diselenide reacts with selenium and hydrazine to obtain yellow (N2H5)4Ge2Se6, a selenidogermanate . It also reacts with lead selenide and gallium (III) selenide at high temperatures to obtain PbGa2GeSe6 .

Physical And Chemical Properties Analysis

Germanium(II) selenide has a melting point of 670 °C and a density of 5.6 g/mL at 25 °C . Surface oxidation leads to the decrease of the bandgap of stoichiometric GeSe and GeSe 1−x, while bandgap energy increases upon surface oxidation of Ge 1−x Se .

Synthesis Analysis
  • Bulk Crystals: GeSe bulk crystals can be synthesized through a melt and anneal technique. [] This involves melting a stoichiometric mixture of germanium and selenium, followed by controlled cooling and annealing to obtain the desired crystalline phase.
  • Atomically Thin Flakes: Atomically thin flakes of GeSe can be obtained through liquid-phase exfoliation of bulk crystals. [] The specific solvent used during exfoliation can influence the properties of the resulting flakes, and even lead to the formation of selenium nanowires. []
Molecular Structure Analysis
  • Oxidation: GeSe, both in bulk and thin-film forms, is susceptible to oxidation in ambient conditions. This results in the formation of a self-assembled germanium oxide skin on the surface. []
  • Sulfurization and Selenation: Reactions of bis[bis(trimethylsilyl)amino]germanium(II) with elemental sulfur or selenium yield the corresponding monosulfide [(Me3Si)2N]2GeS and selenide [(Me3Si)2N]2GeSe, respectively. These products form cyclic dimers with (GeS/Se)2 four-membered rings in their crystal structures. []
  • Formation of Frameworks: GeSe participates in hydrothermal synthesis reactions to form complex metal-germanium-selenide frameworks. For example, the reaction of GeSe with (TMA)OH and M2+ (M = Mn or Fe) under hydrothermal conditions leads to the formation of (TMA)2MGe4Se10, which exhibits an open-framework structure similar to zinc blende. []
  • Oxidative Addition: Diphenyl dichalcogenides (PhE–EPh, where E = S or Se) can undergo oxidative addition to Ge(II) amidinate complexes. This reaction yields six-coordinate Ge(IV) compounds or novel bis(phenylchalcogenolate) complexes, depending on the specific amidinate ligand environment. []
  • Reaction with Elemental Selenium: The germanium(IV) complex (PhSe)2Ge(CyNC(Me)NCy)[N(SiMe3)2] (where Cy represents cyclohexyl) reacts with elemental selenium, leading to the formation of terminal germanium selenide and regeneration of diphenyl diselenide (PhSeSePh). This reaction also involves a rearrangement of the amidinate ligand from a monodentate to a bidentate coordination mode. []
Mechanism of Action
  • Photocatalysis: In photocatalytic applications, the germanium oxide skin formed on the GeSe surface plays a crucial role. While the underlying GeSe generates electron-hole pairs upon light absorption, the oxide skin provides active sites for catalytic reactions. []
  • Electronic and Optoelectronic Devices: In applications like transistors and sensors, the mechanism revolves around the unique electronic band structure and its modulation by external stimuli like strain or electric fields. []
Physical and Chemical Properties Analysis
  • Semiconductor: GeSe exhibits semiconducting properties with a band gap that can vary depending on factors like stoichiometry and surface oxidation. [, ] It undergoes a transition from semiconductor to semimetal and back to semiconductor under high pressure (above 40 GPa). []
  • Optical Properties: GeSe exhibits transparency in the infrared region, making it suitable for infrared optics applications. [, , ] Its refractive index and extinction coefficient are important parameters for designing anti-reflection coatings. []
  • Thermal Properties: The Debye temperature (a measure of the stiffness of the material) for GeSe is estimated to be 194 K. [] GeSe glasses have a relatively high softening point, advantageous for fiber drawing. []
  • Mechanical Properties: GeSe glasses possess reasonable mechanical strength, contributing to their suitability for fiber applications. []
  • Chemical Stability: While GeSe is generally stable, it's susceptible to oxidation in ambient conditions. [] The formation of a self-passivating oxide layer influences its surface properties and chemical reactivity. []
Applications
  • Photovoltaics and Solar Light Harvesting: GeSe shows promise in photovoltaic and solar light harvesting applications due to its suitable band gap and the ability to form efficient heterojunctions. [, ]
  • Water Photoelectrolysis: GeSe is being explored as a photocatalyst in water photoelectrolysis cells for hydrogen production. [] The self-assembled oxide layer on its surface enhances its photocatalytic activity. []
  • Infrared Optics: GeSe is transparent in the infrared region, making it valuable for applications like infrared detectors, lenses, and filters. [, , , ] Its refractive index makes it suitable for anti-reflection coatings on materials like germanium and zinc selenide. [, ]
  • Transistors and Sensors: Monolayer GeSe with its in-plane ferroelectricity and unique response to strain holds potential for applications in low-dimensional transistors, flexible electronics, and strain sensors. []

Silver Iron Germanium Selenide (Ag2FeGeSe4)

    Compound Description: Ag2FeGeSe4 is a quaternary semiconductor compound that crystallizes in the orthorhombic space group Pmn21. It exhibits magnetic semiconducting properties. []

    Relevance: Ag2FeGeSe4 is structurally related to Germanium(II) Selenide through its adoption of a wurtzite-stannite arrangement, similar to Cu2CdGeS4. This structural similarity highlights the versatility of Germanium and Selenium in forming diverse semiconducting materials. []

Germanium Selenide (GeSe)

  • Relevance: Germanium Selenide (GeSe) shares a direct compositional relationship with Germanium(II) Selenide. Both compounds are composed of Germanium and Selenium, demonstrating the range of materials achievable by altering the stoichiometry and bonding within this binary system. []

Bis[bis(trimethylsilyl)amino]germanium(II) Sulfide ([(Me3Si)2N]2GeS)

    Compound Description: [(Me3Si)2N]2GeS is synthesized through the reaction of Bis[bis(trimethylsilyl)amino]germanium(II) with elemental sulfur. This compound exists as a cyclic dimer with a (GeS)2 four-membered ring. []

    Relevance: The structural similarity of [(Me3Si)2N]2GeS to its selenium analogue, [(Me3Si)2N]2GeSe (obtained by reacting Bis[bis(trimethylsilyl)amino]germanium(II) with selenium), underscores the analogous behavior of sulfur and selenium in their reactions with Germanium(II) species. This parallel further emphasizes the structural diversity achievable when modifying the chalcogen element in conjunction with Germanium(II). []

[NMe4]2MGe4Se10 (M = Fe or Mn)

    Compound Description: These compounds are metal-germanium-selenide frameworks synthesized through hydrothermal methods. They are isostructural with their sulfur counterparts, [NMe4]2MGe4S10, and exhibit a zinc blende-type open-framework structure. []

    Relevance: The existence of these isostructural families, [NMe4]2MGe4Se10 and [NMe4]2MGe4S10, highlights the interchangeable nature of sulfur and selenium in forming extended frameworks with Germanium. This structural similarity reinforces the concept that Germanium(II) selenide can act as a building block for creating diverse and complex materials. []

Germanium Sulfide (GeS)

    Compound Description: GeS is a semiconductor that, like Germanium Selenide (GeSe), undergoes a semiconductor-metal-semiconductor transition at high pressure. This behavior suggests similarities in their electronic structures and bonding characteristics. []

    Relevance: Germanium Sulfide (GeS) and Germanium(II) selenide belong to the same family of IV-VI semiconductors. This categorization emphasizes the close relationship between these compounds based on their shared periodic table group and similar bonding characteristics. []

Strontium Selenogermanate(III) (Sr2Ge2Se5)

    Compound Description: Sr2Ge2Se5 is synthesized by heating a stoichiometric mixture of binary selenides and elements. This compound features [Ge4Se10]8- ions with homonuclear Ge-Ge bonds. []

    Relevance: Sr2Ge2Se5 demonstrates the ability of Germanium and Selenium to form complex anionic structures beyond simple binary compounds like Germanium(II) selenide. The presence of Ge-Ge bonds in Sr2Ge2Se5 further highlights the diverse bonding possibilities within Germanium-Selenium systems. []

Barium Selenogermanate(II,IV) (Ba2Ge2Se5)

    Compound Description: Ba2Ge2Se5 is another selenogermanate synthesized similarly to Sr2Ge2Se5. It features [Ge2Se5]4- anions composed of edge-sharing GeSe4 tetrahedra. Ba2Ge2Se5 is a mixed-valence compound with both Ge(II) and Ge(IV) present. []

    Relevance: Similar to Sr2Ge2Se5, the structure of Ba2Ge2Se5 reveals the tendency of Germanium and Selenium to assemble into complex anionic units. The presence of both Ge(II) and Ge(IV) in Ba2Ge2Se5 contrasts with the single oxidation state of Germanium in Germanium(II) selenide, highlighting the ability of Germanium to adopt different oxidation states and coordination environments within selenide frameworks. []

Zinc Selenide (ZnSe)

    Compound Description: ZnSe is a II-VI semiconductor used in various applications, including anti-reflection coatings for infrared optics and heterojunctions with Germanium for potential infrared detectors. [, , ]

    Relevance: Zinc Selenide (ZnSe) belongs to the same group of II-VI semiconductors as Germanium(II) selenide. This classification underscores the comparable electronic structures and properties exhibited by both materials, arising from their similar positions within the periodic table. [, , ]

Lead Telluride (PbTe)

    Compound Description: PbTe is a IV-VI semiconductor employed in infrared detectors and thermoelectric devices. It is also used in conjunction with ZnSe and BaF2 for broadband anti-reflection coatings in infrared optics. []

    Relevance: Lead Telluride (PbTe) is grouped within the same family of IV-VI semiconductors as Germanium(II) selenide. This classification emphasizes the structural and electronic similarities between these compounds, arising from their shared periodic table group and comparable bonding characteristics. []

Properties

CAS Number

12065-10-0

Product Name

Germanium(II) selenide

IUPAC Name

selanylidenegermanium

Molecular Formula

GeSe

Molecular Weight

151.6 g/mol

InChI

InChI=1S/GeSe/c1-2

InChI Key

RXQPCQXEUZLFTE-UHFFFAOYSA-N

SMILES

[Ge]=[Se]

Canonical SMILES

[Ge]=[Se]

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